An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde
An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of four fluorine atoms and a bromine atom on the benzene ring, make it a compound of significant interest in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The tetrafluorinated phenyl ring imparts properties such as increased metabolic stability and altered lipophilicity, which are highly desirable in drug design. This guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde, outlines experimental protocols for their determination, and discusses its reactivity and safety considerations.
Chemical Identity and Structure
| Identifier | Value |
| IUPAC Name | 4-bromo-2,3,5,6-tetrafluorobenzaldehyde[1] |
| CAS Number | 108574-98-7[1] |
| Molecular Formula | C₇HBrF₄O[1] |
| Molecular Weight | 256.98 g/mol [1] |
| SMILES | C(=O)C1=C(C(=C(C(=C1F)F)Br)F)F[1] |
| InChI | InChI=1S/C7HBrF4O/c8-3-6(11)4(9)2(1-13)5(10)7(3)12/h1H[1] |
Physicochemical Properties
A summary of the key physical properties of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is presented below. It is important to note that some of these properties are predicted values from computational models due to the limited availability of experimental data in the literature.
| Property | Value | Source |
| Appearance | White to Brown powder to crystal[2] | TCI Chemicals |
| Melting Point | 109.0 to 113.0 °C | TCI Chemicals[2] |
| 101-103 °C (Solvent: ethyl ether) | ChemicalBook[3] | |
| Boiling Point | 220.1 ± 40.0 °C (Predicted) | ChemicalBook[3][4] |
| Density | 1.916 ± 0.06 g/cm³ (Predicted) | ChemicalBook[3][4] |
| Solubility | Described as non-polar. Expected to be soluble in non-polar organic solvents.[5] | Biosynth |
Spectral Data Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a single peak for the aldehydic proton. The chemical shift of this proton is anticipated to be in the range of δ 9.5-10.5 ppm, characteristic of aromatic aldehydes. The electron-withdrawing nature of the fluorine and bromine atoms on the aromatic ring would likely shift this peak further downfield compared to unsubstituted benzaldehyde.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. Key expected signals include:
-
Aldehydic Carbonyl (C=O): A peak in the range of δ 185-195 ppm.
-
Aromatic Carbons: A set of signals in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine atom (C-Br) and the carbons attached to the fluorine atoms (C-F) will exhibit characteristic chemical shifts and C-F coupling. The carbon bearing the aldehyde group will also be in this region. Due to the high degree of fluorination, complex splitting patterns due to C-F coupling are expected.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. For 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde, two distinct signals are expected for the two pairs of chemically non-equivalent fluorine atoms. The fluorine atoms ortho to the aldehyde group will be in a different electronic environment compared to the fluorine atoms meta to the aldehyde group. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms would provide definitive structural information.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:
-
C=O Stretch (Aldehyde): A strong absorption band in the region of 1700-1720 cm⁻¹. The electron-withdrawing fluorine atoms may shift this frequency to a higher wavenumber.
-
C-H Stretch (Aldehyde): A pair of weak to medium bands around 2720 and 2820 cm⁻¹.
-
C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A weak to medium absorption in the lower frequency region of the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 256 and 258, with a characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom ([M-H]⁺) and the loss of the formyl radical ([M-CHO]⁺), which would result in a tetrafluorobromophenyl cation.
Reactivity and Applications
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde possesses two reactive sites: the aldehyde group and the carbon-bromine bond.
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Aldehyde Group: The aldehyde functionality can undergo a wide range of reactions typical for aldehydes, such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Wittig reaction, aldol condensation). The high degree of fluorination on the aromatic ring can influence the reactivity of the aldehyde group.
-
Carbon-Bromine Bond: The C-Br bond is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents at the 4-position of the tetrafluorophenyl ring, making it a valuable intermediate in the synthesis of complex molecules.
Due to these reactive handles, 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a key starting material for the synthesis of various organic compounds with potential applications in:
-
Medicinal Chemistry: As a scaffold for the development of new drug candidates. The tetrafluorophenyl moiety can enhance metabolic stability and binding affinity.
-
Agrochemicals: In the synthesis of novel pesticides and herbicides.
-
Materials Science: For the preparation of liquid crystals, polymers, and other advanced materials with specific electronic and physical properties.
Experimental Protocols
The following are standard, self-validating protocols for the determination of key physical properties of solid organic compounds like 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides information about the purity of a crystalline solid. A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound, while a broad and depressed melting point range suggests the presence of impurities.
Protocol:
-
Sample Preparation: Finely powder a small amount of dry 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the closed end of the tube.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This allows for a more efficient and accurate final determination.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow rate (1-2 °C per minute).
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is reported as T₁-T₂.
Solubility Determination
Causality: The solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces it can form. This information is critical for selecting appropriate solvents for reactions, purifications, and formulations.
Protocol:
-
Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Sample Preparation: Place a small, accurately weighed amount of 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde (e.g., 10 mg) into a series of small test tubes or vials.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the first tube.
-
Mixing: Vigorously agitate the mixture (e.g., using a vortex mixer) for a set period (e.g., 1 minute).
-
Observation: Visually inspect the mixture to determine if the solid has completely dissolved.
-
Incremental Solvent Addition (if necessary): If the solid has not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the solid dissolves or a maximum solvent volume is reached.
-
Data Recording: Record the amount of solvent required to dissolve the solid. The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/100 mL).
-
Repeat for all solvents.
Safety and Handling
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
4-Bromo-2,3,5,6-tetrafluorobenzaldehyde is a valuable synthetic intermediate with a unique combination of reactive functional groups and a highly fluorinated aromatic ring. While there are gaps in the publicly available experimental data for some of its physical properties, this guide provides a comprehensive summary of the current state of knowledge. The predictive data and information from analogous compounds offer a solid foundation for its use in research and development. Further experimental characterization of its physical and chemical properties would be a valuable contribution to the scientific community.
References
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PubChem. (n.d.). 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde. Retrieved January 12, 2026, from [Link]
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Supporting Information. (n.d.). Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride. Retrieved January 12, 2026, from [Link]
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American Elements. (n.d.). 4-Bromo-2,3,5,6-tetrafluorobenzaldehyde. Retrieved January 12, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved January 12, 2026, from [Link]
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NIST. (n.d.). Benzaldehyde, 4-bromo-. Retrieved January 12, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 12, 2026, from [Link]
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PubChemLite. (n.d.). 4-bromo-2,3,5,6-tetrafluorobenzaldehyde. Retrieved January 12, 2026, from [Link]
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iChemical. (n.d.). 4-bromo-2,3,5,6-tetrafluorobenzaldehyde, CAS No. 108574-98-7. Retrieved January 12, 2026, from [Link]
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ChemRxiv. (n.d.). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. Retrieved January 12, 2026, from [Link]
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SpectraBase. (n.d.). 4-Bromobenzaldehyde - Optional[1H NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]
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YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved January 12, 2026, from [Link]
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